molecular formula C19H18N4O6 B6544790 methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate CAS No. 946299-30-5

methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate

Cat. No.: B6544790
CAS No.: 946299-30-5
M. Wt: 398.4 g/mol
InChI Key: FEUGMZDXBYMPBE-UHFFFAOYSA-N
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Description

Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate is a useful research compound. Its molecular formula is C19H18N4O6 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 398.12263431 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 4-(2-{5-methoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamido)benzoate (CAS: 946372-99-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including data tables and relevant case studies.

The molecular formula of this compound is C19H18N4O6C_{19}H_{18}N_{4}O_{6}, with a molecular weight of approximately 398.38 g/mol. The compound features several functional groups that contribute to its biological activity.

Physical Properties

PropertyValue
Molecular Weight398.38 g/mol
LogP1.404
Water Solubility (LogSw)-2.12
Polar Surface Area93.589 Ų
pKa (acid dissociation constant)11.47

Antioxidant Activity

Recent studies have indicated that compounds similar in structure to this compound exhibit significant antioxidant properties. For instance, related pyrido[2,3-d]pyrimidine derivatives have shown promising results in reducing oxidative stress in vitro .

Inhibition of Enzymatic Activity

The compound has been screened for its inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Preliminary findings suggest that certain derivatives exhibit competitive inhibition against AChE with varying degrees of potency .

Antitumor Activity

In vitro assays have demonstrated the antitumor potential of this compound against several cancer cell lines. The cytotoxicity was assessed using the MTT assay method across different concentrations:

Cell LineIC50 (µM)
A54915.629 ± 1.03
NCI-H19750.297 ± 0.024
NCI-H460>50

These results indicate selective activity towards certain cancer cells while demonstrating lower efficacy against others .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of compounds within the same structural family:

  • Study on EGFR Inhibition : Research indicated that pyrido[2,3-d]pyrimidine derivatives could inhibit EGFR kinase activity at low concentrations (IC50 values around 13 nM), suggesting potential applications in targeted cancer therapies .
  • Neuroprotective Effects : In models of oxidative stress-induced neurotoxicity, compounds similar to this compound displayed neuroprotective properties through their antioxidant mechanisms .

Properties

IUPAC Name

methyl 4-[[2-(5-methoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-22-16-15(13(28-2)8-9-20-16)17(25)23(19(22)27)10-14(24)21-12-6-4-11(5-7-12)18(26)29-3/h4-9H,10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEUGMZDXBYMPBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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